

# Navigating the Safety Landscape of TIGIT-Targeting Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of leading TIGIT-targeting antibodies currently in clinical development. As the landscape of cancer immunotherapy evolves, understanding the nuances of the safety and tolerability of these novel agents is paramount for advancing patient care.

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor on T cells and Natural Killer (NK) cells. Its blockade, often in combination with anti-PD-1/L1 therapies, aims to reinvigorate the anti-tumor immune response. This guide synthesizes publicly available clinical trial data for five prominent TIGIT antibodies: ociperlimab, tiragolumab, domvanalimab, vibostolimab, and etigilimab, focusing on their safety and tolerability.

#### **Comparative Safety Profiles of TIGIT Antibodies**

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for each TIGIT antibody. It is crucial to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, tumor types, and combination therapies.

#### **Ociperlimab**



| Clinical<br>Trial                | Combinatio<br>n Therapy | Most<br>Common<br>TRAEs (Any<br>Grade)        | Grade ≥3<br>TRAEs (%)         | Serious<br>TRAEs (%) | TRAEs Leading to Discontinua tion (%) |
|----------------------------------|-------------------------|-----------------------------------------------|-------------------------------|----------------------|---------------------------------------|
| AdvanTIG-<br>105 (Phase<br>1)[1] | Tislelizumab            | Fatigue,<br>Diarrhea[2]                       | 10.0%                         | 10.0%[3]             | One incident for each drug[3]         |
| AdvanTIG-<br>204 (Phase<br>2)[4] | Tislelizumab<br>+ cCRT  | Anemia, Nausea, Alopecia, Decreased WBC count | 73.2%<br>(Ociperlimab<br>arm) | Not Reported         | 26.8%<br>(Ociperlimab<br>arm)         |

**Tiragolumab** 

| Clinical Trial                            | Combinatio<br>n Therapy               | Most<br>Common<br>TRAEs (Any<br>Grade)               | Grade ≥3<br>TRAEs (%) | Serious<br>TRAEs (%) | TRAEs Leading to Discontinua tion (%) |
|-------------------------------------------|---------------------------------------|------------------------------------------------------|-----------------------|----------------------|---------------------------------------|
| CITYSCAPE<br>(Phase 2)[5]                 | Atezolizumab                          | Pruritus, Rash, Decreased appetite, Cough, Anemia[6] | 48%[5]                | 21%[7]               | 10%[5]                                |
| SKYSCRAPE<br>R-02 (Phase<br>3)[7]         | Atezolizumab<br>+<br>Chemotherap<br>y | Anemia, Neutropenia, Alopecia, Pruritus[7]           | 69.4%[7]              | Not Reported         | 5.0%[7]                               |
| Unnamed Phase 3 (NSCLC Consolidation )[8] | Atezolizumab                          | Not specified                                        | 13.8%[8]              | 11.5%[8]             | Not Reported                          |



**Domvanalimab** 

| Clinical<br>Trial                 | Combinatio<br>n Therapy               | Most<br>Common<br>TRAEs (Any<br>Grade)                  | Grade ≥3<br>TRAEs (%)                                                      | Serious<br>TRAEs (%)                            | TRAEs Leading to Discontinua tion (%)                        |
|-----------------------------------|---------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------|
| LIVERTI<br>(Phase 2)[9]           | Zimberelimab                          | Diarrhea, Rash/Pruritus , Fatigue, Nausea, Cough[9]     | 13.8%[9]                                                                   | Not Reported                                    | Dose delays<br>or<br>discontinuatio<br>n in 3<br>patients[9] |
| ARC-10<br>(Phase 2)[10]           | Zimberelimab                          | Not specified                                           | 21.1%[10]                                                                  | Not Reported                                    | 10.5%[11]                                                    |
| EDGE-<br>Gastric<br>(Phase 2)[12] | Zimberelimab<br>+<br>Chemotherap<br>y | Infusion- related reactions (mostly chemo- related)[12] | 73% (any<br>study drug),<br>15%<br>(domvanalim<br>ab/zimbereli<br>mab)[13] | 0% (related to domvanalima b/zimberelim ab)[13] | Not specified                                                |

#### **Vibostolimab**



| Clinical<br>Trial                     | Combinatio<br>n Therapy                 | Most<br>Common<br>TRAEs (Any<br>Grade)                                                                                                        | Grade ≥3<br>TRAEs (%)                 | Serious<br>TRAEs (%) | TRAEs Leading to Discontinua tion (%) |
|---------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|----------------------|---------------------------------------|
| KEYVIBE-<br>001 (Phase<br>1)[14]      | Pembrolizum<br>ab                       | Pruritus, Hypoalbumin emia, Pyrexia, Rash, Fatigue[14]                                                                                        | 15%[14]                               | Not Reported         | Not Reported                          |
| KEYVIBE-<br>008 (Phase<br>3)[15]      | Pembrolizum<br>ab +<br>Chemotherap<br>y | Anemia, Neutropenia, Leukopenia, Alopecia, Thrombocyto penia, Nausea, Decreased appetite, Constipation, Fatigue, Asthenia, Rash, Pruritus[16] | 66.8%[16]                             | Not Reported         | 11.8%[16]                             |
| Unnamed Phase 2 (Cervical Cancer)[17] | Pembrolizum<br>ab                       | Rash, Increased lipase, Pruritus, Pyrexia, Fatigue[17]                                                                                        | 18-29%<br>(dose<br>dependent)<br>[17] | Not Reported         | Not Reported                          |

## **Etigilimab**



| Clinical<br>Trial          | Combinatio<br>n Therapy    | Most<br>Common<br>TRAEs (Any<br>Grade)                                     | Grade ≥3<br>TRAEs (%)                                                        | Serious<br>TRAEs (%)                 | TRAEs Leading to Discontinua tion (%)                |
|----------------------------|----------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------|------------------------------------------------------|
| Phase<br>1a/b[18]          | Monotherapy<br>& Nivolumab | Rash, Nausea, Fatigue (Mono); Decreased appetite, Nausea, Rash (Combo)[18] | Six patients<br>experienced<br>Grade ≥3<br>TRAEs[18]                         | Not Reported                         | Not Reported                                         |
| ACTIVATE (Phase 1b/2) [19] | Nivolumab                  | Skin<br>reactions[19]                                                      | Two G3 TRAEs (immune- related diabetes mellitus and maculopapul ar rash)[20] | No treatment-<br>related<br>SAEs[20] | No treatment-<br>related<br>discontinuatio<br>ns[20] |

### **Experimental Protocols**

The safety data presented above were primarily collected during Phase 1, 2, and 3 clinical trials. The general methodology for assessing safety in these trials involves:

- Patient Monitoring: Regular monitoring of patients for any adverse events (AEs) through physical examinations, laboratory tests (hematology and clinical chemistry), and patientreported outcomes.
- AE Grading: Adverse events are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 1 events are mild, Grade 2 are moderate, Grade 3 are severe, Grade 4 are life-threatening, and Grade 5 results in death.



- Attribution: Investigators assess the relationship of each adverse event to the study drug(s),
   categorizing them as not related, unlikely, possibly, probably, or definitely related.
- Dose-Limiting Toxicities (DLTs): In Phase 1 dose-escalation studies, the primary objective is
  often to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose
  (RP2D). DLTs are specific, severe adverse events that occur within a predefined period and
  are considered unacceptable.
- Independent Data Monitoring Committees (DMCs): For late-stage trials, an independent DMC regularly reviews safety data to ensure patient safety and may recommend trial modifications or discontinuation if significant safety concerns arise.[15][21][22]

### **Visualizing Key Pathways and Processes**

To further aid in the understanding of TIGIT-targeting therapies, the following diagrams illustrate the TIGIT signaling pathway and a typical clinical trial workflow for safety assessment.



Click to download full resolution via product page

Caption: The TIGIT signaling pathway on immune cells.







Click to download full resolution via product page

Caption: A generalized workflow for safety assessment in clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus
  Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent
  Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Tiragolumab/Atezolizumab Shows No Benefit in NSCLC [medscape.com]
- 7. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Dual TIGIT and PD-1 blockade with domvanalimab plus zimberelimab in hepatocellular carcinoma refractory to anti-PD-1 therapies: the phase 2 LIVERTI trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. gilead.com [gilead.com]
- 13. onclive.com [onclive.com]
- 14. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. onclive.com [onclive.com]



- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase 1a/b Open-Label, Dose-Escalation Study of Etigilimab Alone or in Combination with Nivolumab in Patients with Locally Advanced or Metastatic Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. merck.com [merck.com]
- 22. Merck's Phase 3 Trial Update on Vibostolimab & Pembrolizumab for Small Cell Lung Cancer [synapse.patsnap.com]
- To cite this document: BenchChem. [Navigating the Safety Landscape of TIGIT-Targeting Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#comparing-the-safety-profiles-of-various-tigit-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com